3-Bromo-5-chloro-4-hydroxybenzoic acid
Overview
Description
3-Bromo-5-chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₃. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-chloro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-hydroxybenzoic acid. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. For example, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be carried out using chlorine gas or a chlorinating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
- 4-Hydroxybenzoic acid
Uniqueness
3-Bromo-5-chloro-4-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
3-bromo-5-chloro-4-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRKIIWTPCKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023291 | |
Record name | 3-Bromo-5-chloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118276-15-6 | |
Record name | 3-Bromo-5-chloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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